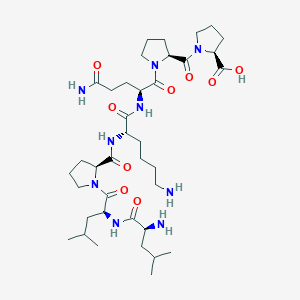
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is a peptide compound composed of eight amino acids: leucine, leucine, proline, lysine, glutamine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the target functional group.
Major Products Formed
The major products formed from these reactions include smaller peptide fragments, modified amino acids, and altered peptide structures depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based treatments.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of certain toxins by binding to key enzymes or receptors in pathogenic organisms . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Alanyl-L-Glutamine: A dipeptide used in nutritional supplements and medical applications.
Uniqueness
L-Leucyl-L-leucyl-L-prolyl-L-lysyl-L-glutaminyl-L-prolyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic purposes.
Propriétés
Numéro CAS |
918528-07-1 |
|---|---|
Formule moléculaire |
C38H65N9O9 |
Poids moléculaire |
792.0 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H65N9O9/c1-22(2)20-24(40)32(49)44-27(21-23(3)4)36(53)45-17-7-11-28(45)34(51)42-25(10-5-6-16-39)33(50)43-26(14-15-31(41)48)35(52)46-18-8-12-29(46)37(54)47-19-9-13-30(47)38(55)56/h22-30H,5-21,39-40H2,1-4H3,(H2,41,48)(H,42,51)(H,43,50)(H,44,49)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
LTZRUQKHEQXLPV-FLMSMKGQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12624431.png)
![8-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B12624444.png)

![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
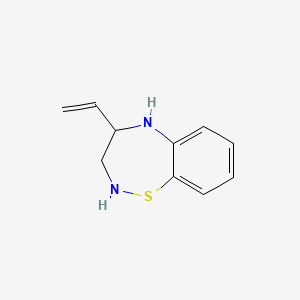
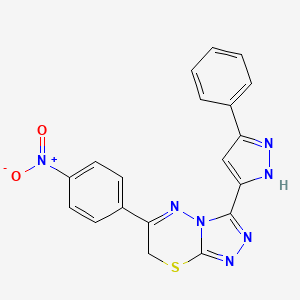
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate](/img/structure/B12624472.png)
![4-Acridinecarboxamide, 9,10-dihydro-6-methoxy-N-[2-(4-methoxyphenyl)ethyl]-9-oxo-](/img/structure/B12624473.png)
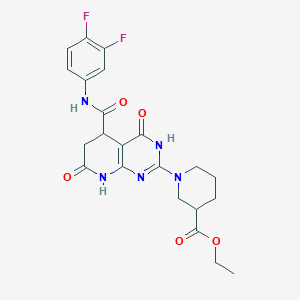
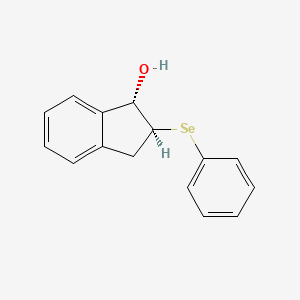
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B12624484.png)
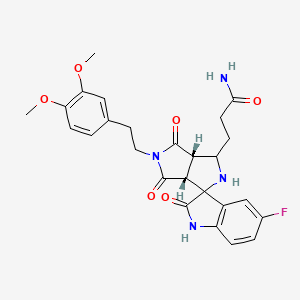
![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)
